Azadirachtol

Description

Contextualization within Limonoid Chemistry from Azadirachta indica

The neem tree is a veritable factory of complex chemical compounds, with over 300 identified from its various parts. mdpi.com Among these, the limonoids, a highly oxygenated and modified class of triterpenoids, are particularly noteworthy for their biological activities. mdpi.com Limonoids from Azadirachta indica are broadly categorized into several groups, including the azadirachtins, meliacarpins, and azadirachtols.

Azadirachtol is a prominent member of the C-seco limonoids, which are characterized by an opened C-ring of the parent triterpenoid (B12794562) structure. These compounds, including the well-known azadirachtin (B1665905), are recognized for their potent insect antifeedant and growth-regulating properties. researchgate.net The chemical complexity of these molecules, featuring numerous oxygen-bearing functional groups and stereogenic centers, has made them a subject of intense research. wikipedia.org The biosynthesis of these compounds is believed to start from the triterpenoid precursor tirucallol (B1683181), which undergoes a series of oxidative and rearrangement reactions to form the diverse limonoid skeletons found in neem. wikipedia.orgnih.gov

Historical Perspectives on the Discovery and Initial Characterization of this compound

The journey to understanding the chemical constituents of neem has been a long and complex one. While azadirachtin was first isolated in 1968, the characterization of related limonoids, including this compound, followed as extraction and analytical techniques advanced. Siddiqui and colleagues, in their extensive work on the constituents of Azadirachta indica, were instrumental in isolating and elucidating the structures of numerous new limonoids. In 1992, they reported the isolation of this compound from neem fruits alongside a new protolimonoid, naheedin. nih.gov The structure of this compound was determined through detailed chemical and spectral analyses, including 2D NMR studies. nih.gov Further crystallographic studies provided a definitive confirmation of its molecular structure. iucr.orgresearchgate.net

Classification of this compound within Tetranortriterpenoids

This compound is classified as a tetranortriterpenoid. iucr.orgamazonaws.comwikipedia.org This classification indicates that its molecular structure is derived from a triterpene precursor that has lost four carbon atoms. mdpi.com Specifically, it belongs to the C-seco-tetranortriterpenoids, also known as C-seco-limonoids, a group of significant interest due to their potent biological activities. researchgate.net The defining feature of this subgroup is the cleavage of the C-ring of the precursor steroid. researchgate.net The molecular formula for this compound is C₂₈H₃₆O₁₃. iucr.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₆O₁₃ iucr.orgnih.gov |

| Molecular Weight | 580.6 g/mol nih.gov |

| Classification | Tetranortriterpenoid iucr.orgamazonaws.comwikipedia.org |

| Sub-classification | C-seco-limonoid researchgate.net |

| Source | Azadirachta indica (Neem) fruits and kernels nih.goviucr.org |

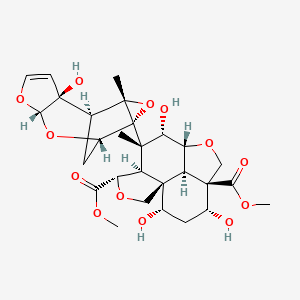

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36O13 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,12,14-trihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C28H36O13/c1-23(28-14-7-11(24(28,2)41-28)27(34)5-6-37-22(27)40-14)17-16(20(32)35-3)39-9-25(17)12(29)8-13(30)26(21(33)36-4)10-38-15(18(25)26)19(23)31/h5-6,11-19,22,29-31,34H,7-10H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |

InChI Key |

KPVJTWLSYIGGCU-KZBRQISASA-N |

Isomeric SMILES |

C[C@]12[C@H]3C[C@@H]([C@]1(O2)[C@]4([C@@H]5[C@H](OC[C@@]56[C@H](C[C@H]([C@@]7([C@@H]6[C@H]([C@H]4O)OC7)C(=O)OC)O)O)C(=O)OC)C)O[C@H]8[C@@]3(C=CO8)O |

Canonical SMILES |

CC12C3CC(C1(O2)C4(C5C(OCC56C(CC(C7(C6C(C4O)OC7)C(=O)OC)O)O)C(=O)OC)C)OC8C3(C=CO8)O |

Synonyms |

azadirachtol dimethyl (-)-(2aR,3R,4R,4aS,5R,7aS,8R,10S,10aR)-3,8,10-trihydroxy-4-((2R,6R)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo(6.3.1.0(2,6)0(9,11)dodec-3-en-9-yl)-4-methylperhydroisobenzofurano(5,4,3a-cd)isobenzofuran-5,10a-diacetate) |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Azadirachtol

Extraction Methodologies from Plant Matrices, particularly Neem Kernels and Leaves

The journey to obtaining pure Azadirachtol begins with its extraction from various parts of the neem tree, with neem seed kernels being the most concentrated source. japer.inijpbs.com The initial step often involves the mechanical processing of the plant material. Ripe neem fruits are depulped, and the seeds are dried to a specific moisture content to prevent fungal contamination and preserve the integrity of the chemical constituents. japer.inkoreamed.org These dried kernels are then typically ground into a powder to increase the surface area for efficient solvent extraction. koreamed.org

A common and effective method for extracting this compound and other limonoids is through solvent extraction. Various solvents have been employed, with the choice of solvent significantly impacting the yield and purity of the extract. Methanol is a frequently used polar solvent that has shown efficacy in extracting Azadirachtin-related compounds. nih.govcabidigitallibrary.org For instance, a methanolic extract of defatted neem seed kernels can yield a concentrate enriched with azadirachtins. nih.govresearchgate.net Other solvents like dichloromethane (B109758) have also been utilized, particularly in Soxhlet extraction apparatus, to obtain Azadirachtin (B1665905) from powdered neem kernels. japer.in

Some methodologies employ a binary solvent system to optimize the extraction process. A mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) can be used for simultaneous extraction of both neem oil and azadirachtin. koreamed.org Studies have shown that a 50:50 ratio of hexane to ethanol can yield high concentrations of azadirachtin from both neem leaves and seeds. koreamed.org Supercritical fluid extraction using carbon dioxide has also been explored as a more environmentally friendly alternative for extracting azadirachtin A. nih.gov

The initial crude extract, regardless of the method, contains a complex mixture of compounds, including fatty acids, pigments, and a variety of limonoids. researchgate.net Therefore, further purification steps are essential to isolate this compound.

Chromatographic Separation and Purification Techniques

Following the initial extraction, the crude extract undergoes a series of chromatographic procedures to separate this compound from the multitude of other co-extracted compounds. These techniques are pivotal in achieving the high purity required for structural elucidation and further scientific study.

Medium-Pressure Liquid Chromatography (MPLC) Applications

Medium-Pressure Liquid Chromatography (MPLC) serves as a crucial step in the purification of this compound and its analogues. This technique is particularly effective for the preparative scale separation of compounds from complex mixtures. In the purification of azadirachtins, reverse-phase MPLC is often employed. nih.govresearchgate.net For example, a methanolic concentrate from neem seed kernels can be subjected to MPLC using a methanol-water solvent system as the eluent to separate different azadirachtin congeners. nih.govresearchgate.net This method has proven to be efficient and less time-consuming for obtaining pure azadirachtins directly from a concentrated extract. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification and the quantitative analysis of this compound. researchgate.netresearchgate.net Analytical HPLC methods are developed to be rapid, sensitive, and selective for quantifying this compound and related compounds like azadirachtin in neem extracts. researchgate.net These methods often utilize a reverse-phase C18 column with an isocratic or gradient mobile phase. cabidigitallibrary.org

For instance, a mobile phase consisting of an isocratic mixture of acetonitrile, methanol, tetrahydrofuran, and water has been successfully used to separate azadirachtin and 3-tigloylthis compound. researchgate.net The detection is typically carried out using a UV detector at a specific wavelength, such as 210 nm or 217 nm. japer.in The retention time of the peaks in the chromatogram, when compared to a standard, allows for the identification and quantification of the compounds. researchgate.net

Preparative HPLC is employed for the final isolation of highly pure this compound. This technique allows for the separation of closely related isomers and impurities that may have co-eluted during previous purification steps.

Spectroscopic Characterization and Structural Determination

Once a sufficiently pure sample of this compound is obtained, its molecular structure is determined using a combination of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the intricate molecular framework. acs.orgresearchgate.net Techniques such as ¹H-¹H homonuclear decoupling experiments help in confirming the assignments of proton signals. acs.org

Advanced 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the carbon-hydrogen framework and the connectivity between different parts of the molecule. researchgate.net The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR technique for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. wordpress.com By carefully analyzing the NMR data, scientists can assign the stereochemical configuration of the various chiral centers within the this compound molecule.

Mass Spectrometry (MS) Techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large and thermally labile molecules like this compound. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy played a crucial role in the structural elucidation of this compound by identifying its key functional groups. Although the original spectral data for this compound itself is not widely published, analysis of closely related limonoids, such as Azadirachtin A, isolated from the same source (Azadirachta indica), provides a strong basis for interpreting its structure. The complex molecular structure of this compound, a tetranortriterpenoid, features numerous oxygen-containing functional groups, each producing characteristic absorption bands in the infrared spectrum.

The analysis of the FTIR spectrum allows for the identification of hydroxyl (-OH), ester (C=O, C-O), and ether (C-O-C) functionalities, which are hallmarks of the azadirachtin family of compounds. The presence of a broad absorption band in the region of 3400-3500 cm⁻¹ typically indicates the stretching vibrations of hydroxyl groups. The sharp, strong absorptions observed around 1745 cm⁻¹ are characteristic of the carbonyl (C=O) stretch in ester groups. Furthermore, a complex series of bands in the fingerprint region, particularly between 1000 cm⁻¹ and 1300 cm⁻¹, corresponds to the C-O stretching vibrations of the ester and ether linkages, as well as the C-C skeletal framework of the molecule. asianpubs.org

Table 1: Representative FTIR Spectral Data for this compound-related Limonoids

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type |

| ~3450 | O-H (Alcohol) | Stretching |

| ~2925 | C-H (Alkane) | Stretching |

| ~1745 | C=O (Ester) | Stretching |

| ~1635 | C=C (Alkene) | Stretching |

| ~1270 | C-O (Ester) | Stretching |

| ~1118 | C-O-C (Ether) | Stretching |

| ~840 | Epoxide Ring | Ring Vibration |

This table is generated based on data from structurally similar compounds like Azadirachtin A to represent the expected absorptions for this compound. asianpubs.org

X-ray Crystallography for Absolute Stereochemistry

The definitive determination of the absolute stereochemistry of complex chiral molecules like this compound is most reliably achieved through single-crystal X-ray crystallography. However, obtaining crystals of sufficient quality for such natural products can be exceptionally challenging. In the case of the azadirachtin family of compounds, the absolute configuration was rigorously established for the principal component, Azadirachtin, which then served as a reference for related compounds like this compound.

The absolute stereochemistry of Azadirachtin itself was not determined directly from the parent molecule but was confirmed through the X-ray crystallographic analysis of its derivatives, such as detigloyldihydroazadirachtin and other modified structures. dntb.gov.ua These analyses provided the unambiguous three-dimensional arrangement of atoms and established the stereochemistry at each of the molecule's numerous chiral centers.

Given the close biosynthetic and structural relationship between Azadirachtin and this compound, the absolute stereochemistry of this compound was established by chemical correlation and comparison of spectroscopic data (e.g., NMR and CD spectroscopy) with that of the crystallographically defined Azadirachtin. nih.govscience.gov This comparative approach is a well-established method in natural product chemistry for assigning stereochemistry when direct crystallographic analysis of the target molecule is not feasible. While a dedicated crystal structure for this compound is not prominently reported in the literature, the stereochemical framework established for Azadirachtin provides the foundational data for assigning the absolute configuration of this compound with a high degree of confidence.

Table 2: Crystallographic Data Reference for Related Compounds

| Compound | Method of Stereochemical Elucidation | Reference Compound |

| This compound | Spectroscopic Correlation | Azadirachtin |

| Azadirachtin | X-ray Crystallography of Derivatives | Detigloyldihydroazadirachtin |

This table illustrates the method of determining the absolute stereochemistry of this compound through correlation with reference compounds whose structures were confirmed by X-ray analysis.

Biosynthetic Pathways and Metabolic Engineering of Azadirachtol

Elucidation of Precursor Molecules in Azadirachtol Biosynthesis

The biosynthesis of this compound, like other tetranortriterpenoids in neem, begins with primary metabolites from the isoprenoid pathway. nih.gov The fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netnih.gov

Two units of farnesyl diphosphate (FPP), which are C15 compounds formed from IPP and DMAPP, condense to form the C30 triterpene, squalene. nih.govwikipedia.org The initial committed step in the biosynthesis of neem's triterpenoids is the cyclization of 2,3-oxidosqualene (B107256) (formed from the epoxidation of squalene) into the steroidal precursor, tirucallol (B1683181). nih.govwikipedia.orgresearchgate.net Tirucallol is widely considered the primary precursor for the vast array of limonoids found in the Meliaceae family. nih.govresearchgate.net

Following its formation, tirucallol undergoes a series of transformations. It is believed to isomerize into butyrospermol, which is then oxidized and rearranged to form apotirucallol. wikipedia.org Subsequent cleavage of four terminal carbons from the side chain of apotirucallol results in a tetranortriterpenoid skeleton. wikipedia.org This skeleton then cyclizes to create a characteristic furan (B31954) ring, leading to the formation of early limonoids such as azadirone (B14700930) and azadiradione. nih.govwikipedia.orgresearchgate.net Further oxidative modifications and ring-opening of the carbocyclic structure lead to the formation of C-seco-limonoids like nimbin (B191973) and salannin, which are structurally related to this compound. wikipedia.orgresearchgate.net

| Precursor/Intermediate | Description | Pathway Origin |

| Isopentenyl Diphosphate (IPP) | C5 isoprenoid building block | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway |

| Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid building block | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway |

| Farnesyl Diphosphate (FPP) | C15 intermediate | Isoprenoid Pathway |

| Squalene | C30 linear triterpene | Isoprenoid Pathway |

| 2,3-Oxidosqualene | Epoxidized form of squalene | Isoprenoid Pathway |

| Tirucallol | C30 tetracyclic triterpenoid (B12794562) alcohol | Cyclization of 2,3-Oxidosqualene |

| Apotirucallol | Rearranged triterpenoid | Isomerization/Oxidation of Tirucallol |

| Azadirone | Tetranortriterpenoid | Side-chain cleavage of Apotirucallol |

| C-seco-limonoids (e.g., Nimbin) | Limonoids with an opened C-ring | Oxidation of earlier limonoids |

Enzymatic Transformations and Biosynthetic Gene Clusters

The conversion of simple precursors into the highly oxidized and complex structure of this compound is governed by a series of specific enzymatic reactions. While the complete sequence is still under investigation, several key enzyme families and their corresponding genes have been identified as crucial participants. nih.govnih.gov

The cyclization of 2,3-oxidosqualene to form tirucallol is catalyzed by the enzyme oxidosqualene cyclase (OSC). nih.govnih.gov The subsequent extensive modifications, including oxidation, cyclization, and epoxidation, are largely attributed to the activity of cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov Transcriptome analyses of A. indica have identified numerous candidate genes encoding CYP450s, as well as other key enzymes like alcohol dehydrogenases (ADHs), acyltransferases (ACTs), and esterases (ESTs), which are believed to be involved in the later, more specific steps of limonoid biosynthesis. nih.gov

Genomic studies have revealed that genes for specialized metabolic pathways are often organized into biosynthetic gene clusters (BGCs). nih.govbeilstein-journals.org In A. indica, analysis has identified approximately 50 such clusters containing genes potentially involved in secondary metabolite production. nih.gov Specifically, comparative genomics suggests that chromosome 13 may host a significant number of genes critical for the unique terpene biosynthesis in neem. nih.gov The identification and characterization of these clusters are paramount for understanding the coordinated expression of genes required for synthesizing complex molecules like this compound.

| Enzyme Class | Putative Function in this compound Biosynthesis | Identified Candidate Genes/Homologs |

| Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. nih.govnih.gov | Homologs of MaOSC1 identified. nih.gov |

| Cytochrome P450 (CYP450) | Responsible for extensive oxidation, hydroxylation, and epoxidation reactions that decorate the limonoid core. nih.gov | Homologs of MaCYP71CD2 and MaCYP71BQ5 identified. nih.gov |

| Alcohol Dehydrogenase (ADH) | Involved in the oxidation/reduction of hydroxyl groups. nih.gov | Multiple candidate unigenes identified through transcriptome analysis. nih.gov |

| Acyltransferase (ACT) | Catalyzes the transfer of acyl groups, such as tigloyl groups, to the limonoid structure. nih.gov | Candidate genes identified in fruit and leaf tissues. nih.gov |

| Esterase (EST) | May be involved in the modification or cleavage of ester bonds. nih.gov | Multiple candidate unigenes identified. nih.gov |

Biotechnological Approaches for Enhanced Production

The reliance on seed extraction for this compound, which is often inconsistent due to geographical and climatic factors, has driven research into biotechnological production methods. koreascience.krnih.gov These in vitro techniques offer the potential for a stable, controlled, and continuous supply of the compound.

Plant tissue culture, including callus and cell suspension cultures, represents a viable alternative for producing this compound and related limonoids. koreascience.krgoogle.com These systems allow for the production of bioactive compounds in a controlled environment, free from pathogens and independent of environmental variables. google.com Studies have focused on optimizing culture media, such as Murashige and Skoog (MS) medium, by adjusting nutrient levels like nitrates and phosphates to enhance yields. ias.ac.in

Hairy root cultures, induced by the transformation of plant tissues with Agrobacterium rhizogenes, have emerged as a particularly promising platform. researchgate.netmdpi.com These cultures are known for their genetic stability, rapid growth in hormone-free media, and high capacity for secondary metabolite production. researchgate.netmdpi.com Research on A. indica hairy roots has demonstrated significant potential for azadirachtin (B1665905) production. nih.govnih.gov The yield can be further enhanced through various strategies:

Media Optimization: Testing different basal media, such as Ohyama and Nitsch (ON), Gamborg's (B5), and Murashige and Skoog (MS), has shown that the choice of medium significantly impacts both biomass and metabolite production. researchgate.netnih.gov

Elicitation: The application of elicitors—compounds that trigger defense responses in plants—can dramatically increase the synthesis of secondary metabolites. In hairy root cultures of A. indica, biotic elicitors and signaling molecules like jasmonic acid and salicylic (B10762653) acid have been shown to boost azadirachtin production by up to nine-fold compared to control cultures. researchgate.netnih.gov

| Culture System | Key Features & Findings | Reported Enhancement Strategies |

| Callus/Cell Suspension Culture | Allows for continuous production in a controlled environment. google.com Yields are highly dependent on the cell line and media composition. ias.ac.in | Optimization of nitrate (B79036) and phosphate levels in the medium. ias.ac.in |

| Hairy Root Culture | Induced by Agrobacterium rhizogenes. nih.gov Characterized by fast growth, genetic stability, and high productivity. researchgate.netmdpi.com | Media optimization (e.g., using Ohyama and Nitsch's basal medium). nih.gov Elicitation with jasmonic acid and salicylic acid to significantly increase yield. researchgate.netnih.gov |

Metabolic engineering, through the use of recombinant DNA technology, offers a powerful strategy to enhance the production of desired compounds like this compound. mdpi.comnrfhh.com The primary goal is to manipulate the enzymatic, transport, and regulatory functions of the cell to increase the flux through the biosynthetic pathway toward the final product. muni.cz

With the growing understanding of the this compound biosynthetic pathway and the identification of key genes, several genetic manipulation strategies are being explored:

Gene Overexpression: Once rate-limiting enzymatic steps are identified, the corresponding genes can be overexpressed in a host system (such as hairy roots or a microbial host) to increase the production of intermediates and the final product. mdpi.com

Gene Silencing/Knockout: Techniques like CRISPR-Cas9 can be used to down-regulate or knock out genes that divert precursors into competing metabolic pathways, thereby channeling more resources toward this compound synthesis. For instance, the successful use of CRISPR-Cas9 to reduce azadirachtin by targeting a specific CYP450 gene confirms the viability of this approach for pathway validation and engineering.

Heterologous Production: The transfer of the entire biosynthetic pathway into a fast-growing, easily scalable microorganism like yeast or E. coli is a long-term goal. This requires the complete elucidation of the pathway and all its associated genes. nih.gov

These genetic approaches, combined with optimized culture systems, hold the key to developing commercially viable and sustainable sources of this compound. nih.govresearchgate.net

Mechanistic Research on Azadirachtol S Biological Actions

Disruption of Insect Endocrine Systems

Azadirachtol and related limonoids exert profound effects as insect growth regulators by interfering with the endocrine system that controls molting and metamorphosis. scielo.brresearchgate.net This disruption leads to a cascade of developmental failures, including reduced growth, abnormal or delayed molts, and ultimately, mortality. scielo.br

A primary mechanism of action for neem limonoids is the disruption of the synthesis and release of ecdysteroids, the vital molting hormones in insects. core.ac.ukscielo.br Research demonstrates that these compounds can suppress and modify the hemolymph ecdysteroid titer, preventing it from reaching the necessary peaks that trigger molting events. ias.ac.in In studies on various insects, including the sand fly Phlebotomus perniciosus and the earwig Labidura riparia, treatment with azadirachtin (B1665905) led to drastically reduced ecdysteroid levels. nih.govnih.gov This hormonal imbalance directly correlates with morphogenetic defects, such as the inhibition of larval molting. nih.gov The interference is not typically a direct inhibition of the prothoracic gland itself, but rather an effect on the upstream hormonal signals that control it. ias.ac.in Furthermore, some studies suggest that these compounds can affect the activity of ecdysone (B1671078) 20-monooxygenase, the enzyme responsible for converting ecdysone into its more active form, 20-hydroxyecdysone. frontiersin.org

Beyond disrupting hormone levels, neem limonoids also interfere with the perception of the hormonal signal at the cellular level by modulating the ecdysone receptor (EcR) signaling pathway. nih.gov The EcR, a nuclear receptor, forms a heterodimer with the Ultraspiracle protein (USP) to bind ecdysone and activate the transcription of genes necessary for development. nih.gov Azadirachtin has been shown to act as a direct antagonist to the EcR, binding to the receptor and disrupting its function. nih.gov

Studies on P. perniciosus larvae revealed that while azadirachtin treatment significantly downregulated ecdysone-responsive genes like Serpent and Eip74EF, it did not significantly alter the expression of the EcR gene itself. nih.gov This suggests an indirect mode of action on the receptor's function rather than its production. nih.gov Research in Bombyx mori has indicated that azadirachtin may alter EcR function by influencing intracellular calcium release, pointing to an impact on the signaling pathways that modulate the receptor's activity. nih.gov

| Gene | Organism | Effect of Azadirachtin Treatment | Reversibility with Ecdysone | Citation |

| EcR | P. perniciosus | No significant change in expression | - | nih.gov |

| Eip74EF | P. perniciosus | Significantly downregulated | Yes | nih.gov |

| Serpent | P. perniciosus | Significantly downregulated | Yes | nih.gov |

| Attacin | P. perniciosus | Downregulated | Yes | nih.gov |

| Defensin 1 & 2 | P. perniciosus | Downregulated | Yes | nih.gov |

This table summarizes the observed effects of azadirachtin on the expression of genes related to ecdysone signaling and immunity in Phlebotomus perniciosus larvae. The effects were reversible when ecdysone was co-administered.

The disruption of ecdysteroid synthesis is largely an indirect effect, caused by the inhibition of neurosecretory hormones that regulate the prothoracic glands. nih.gov A key target is the Prothoracicotropic Hormone (PTTH), a peptide hormone released from the brain-corpus cardiacum complex that stimulates the prothoracic glands to produce and secrete ecdysone. core.ac.ukfrontiersin.org Histological studies have shown that in insects treated with azadirachtin, there is a poor turnover of neurosecretion in the corpus cardiacum, leading to an accumulation of neurosecretory material. ias.ac.in This blockage of PTTH release effectively shuts down the primary signal for molting, downregulating the ecdysteroid level in the hemolymph and causing a complete halt in the molting process. core.ac.uknih.govresearchgate.net This mechanism is a critical component of the compound's growth-disrupting effects. researchgate.net

Modulation of Ecdysone Receptor (EcR) Signaling

Insect Growth Regulation and Developmental Inhibition

This compound, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), exhibits significant insect growth regulatory (IGR) effects. Its mode of action extends beyond simple feeding deterrence, profoundly disrupting the intricate hormonal and physiological processes that govern insect development. This interference leads to a cascade of developmental abnormalities, ultimately compromising the viability of insect populations.

Effects on Larval Molting and Pupation Processes

This compound's impact on the molting process is a cornerstone of its insecticidal activity. Molting, or ecdysis, is a critical and hormonally controlled process that allows for growth and metamorphosis in insects. This compound disrupts this process primarily by interfering with the endocrine system, particularly the production and release of key hormones like ecdysone. globalgarden.coisca.meozonebiotech.com

The compound has been shown to inhibit the release of prothoracicotropic hormone (PTTH) from the corpora cardiaca, which in turn prevents the prothoracic glands from producing and releasing ecdysone. researchgate.netfrontiersin.org This hormonal imbalance leads to a failure in the molting process, resulting in a range of lethal effects. Larvae may be unable to shed their old cuticle, leading to a condition known as "permanent larvae" or may die during the attempt. isca.me Those that do manage to molt often exhibit severe morphological deformities, such as incomplete ecdysis, where parts of the old cuticle remain attached, hindering movement and feeding. isca.me

The disruption of the molting process extends to the pupal stage. Larvae exposed to this compound often fail to pupate successfully. If pupation does occur, the resulting pupae are frequently malformed and non-viable. isca.meozonebiotech.com These pupae may exhibit a disrupted morphology, such as improper wing development, and often fail to emerge as adults. ozonebiotech.comresearchgate.net The interference with the ecdysteroid titer during the larval-pupal transformation is a key factor in these developmental failures. frontiersin.org

Research has documented these effects across a wide range of insect orders, including Lepidoptera, Coleoptera, and Diptera. isca.me For instance, studies on the fall armyworm, Spodoptera frugiperda, have shown that exposure to azadirachtin, a closely related compound from which this compound can be derived, leads to larval and pupal mortality, with many individuals failing to complete development or emerging as malformed adults. researchgate.net

Table 1: Observed Effects of this compound and Related Limonoids on Insect Molting and Pupation

| Insect Species | Observed Effects |

|---|---|

| Spodoptera frugiperda | Larval and pupal mortality, abnormal pupae, adults dying during eclosion, frizzled/curled wings. researchgate.net |

| Lepidoptera (various) | Reduced longevity, incomplete molting, pupae with various deformities. isca.me |

| Aphis glycines | Increased nymphal mortality, increased development time to adulthood. orgprints.org |

| Drosophila melanogaster | Disrupted ability to digest food, delayed development. frontiersin.org |

| Ostrinia furnacalis | Suppressed ecdysis, inhibited ecdysteroid synthesis. frontiersin.org |

| General | Inhibition of molting, larval-pupal intermediates, abnormal pupae. researchgate.net |

Impact on Insect Development Beyond Primary Antifeedancy

While this compound does exhibit antifeedant properties, its more significant and consistent impact lies in its physiological effects that occur post-ingestion. scielo.br These "secondary" effects disrupt development in ways that are independent of starvation caused by feeding deterrence.

One of the primary post-ingestive effects is the disruption of the normal functioning of the digestive system. For example, in Drosophila melanogaster larvae, a single topical application of azadirachtin resulted in a significant decrease in food intake and interfered with the activity of digestive enzymes. frontiersin.org This suggests a direct impact on the midgut tissues and their ability to process nutrients, leading to reduced growth and developmental delays.

Furthermore, this compound's interference with the endocrine system has far-reaching consequences beyond molting. It can affect the titers of juvenile hormone (JH), another critical hormone for insect development, by hindering the release of allatotropins. frontiersin.org This disruption in both ecdysone and JH signaling pathways leads to a general breakdown of developmental coordination.

The developmental disruptions caused by this compound are dose-dependent. isca.me At lower concentrations, sublethal effects are more common, such as prolonged larval stages, reduced growth rates, and the emergence of smaller, often sterile, adults. isca.mescielo.br These sublethal effects can have a significant long-term impact on the fitness and reproductive capacity of an insect population. researchgate.net

The systemic action of related compounds like azadirachtin has been demonstrated in various studies, where soil application led to the uptake and translocation of the active ingredient throughout the plant. researchgate.net This systemic activity ensures that insects feeding on any part of the treated plant will ingest the compound, leading to the aforementioned developmental disruptions. This is particularly effective against sucking insects and leaf miners. researchgate.net

Table 2: Developmental Impacts of this compound and Related Limonoids Beyond Antifeedancy

| Developmental Aspect | Observed Impact |

|---|---|

| Growth and Size | Reduced growth rates, emergence of smaller adults. scielo.br |

| Developmental Timing | Prolonged larval stages, delayed molts. frontiersin.orgscielo.br |

| Reproductive Capacity | Reduced fecundity, sterility in emerged adults. isca.meorgprints.org |

| Digestive Physiology | Interference with digestive enzyme activity, reduced food conversion efficiency. frontiersin.org |

| Hormonal Regulation | Disruption of ecdysone and juvenile hormone titers. frontiersin.org |

| Overall Fitness | Reduced survival to adulthood, decreased population viability. researchgate.netorgprints.org |

Structure Activity Relationship Sar Studies of Azadirachtol and Its Analogs

Identification of Key Structural Moieties for Biological Activity

SAR studies focus on identifying the specific functional groups and structural frameworks—known as moieties or pharmacophores—that are essential for a molecule's biological function. For limonoids like Azadirachtol, certain parts of the molecule are consistently implicated in their bioactivity.

Research has shown that the complex arrangement of rings and oxygen-bearing functional groups is characteristic of bioactive limonoids. ontosight.ai In the case of this compound and its close analogs, specific moieties are considered critical for their biological effects. For example, in the related compound 3R-Acetoxy-1R-Hydroxythis compound, the acetoxy and hydroxy groups attached to the core this compound backbone are highlighted as key to its biological activity. ontosight.ai The specific stereochemistry of these groups also plays a crucial role, as it dictates how the molecule interacts with its biological targets. ontosight.ai

Studies on other related limonoids, such as azadirone (B14700930), provide further insight into essential moieties that are likely relevant for this compound's activity. For azadirone, three main structural features have been identified as requirements for its potent cytotoxic activity:

An α,β-unsaturated enone system (or an equivalent conjugated system) in the A-ring of the molecule. researchgate.net

A C-7 acetyloxy/chloroacetyloxy or keto group in the B-ring. researchgate.net

The furan (B31954) ring, which is a common feature in many bioactive limonoids. researchgate.net

These findings suggest that the presence and configuration of oxygenated functional groups and specific ring systems are determinant factors for the biological efficacy of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgnite.go.jpjocpr.com These computational tools are invaluable in drug discovery and pesticide development for forecasting the potency of new, unsynthesized molecules. mst.dknih.gov For complex molecules like this compound, 3D-QSAR methods, which consider the three-dimensional structure of the compounds, are particularly useful. wikipedia.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.orggoogle.comijpsonline.com The method involves aligning the structures of related compounds and calculating their molecular fields to identify which spatial regions are associated with increases or decreases in activity. google.com

A QSAR study on a series of tetranortriterpenoids, which includes this compound, employed CoMFA to model their antifeedant activity. researchgate.net The resulting model demonstrated strong predictive power, achieving a high cross-validated correlation coefficient (q²) of 0.654 and a conventional correlation coefficient (r²) of 0.953. researchgate.net The analysis revealed that steric interactions were the dominant factor influencing activity, contributing significantly more than electrostatic interactions. researchgate.net

Table 1: Statistical Results of CoMFA Model for Tetranortriterpenoids This table summarizes the statistical validation parameters for the Comparative Molecular Field Analysis (CoMFA) model developed for a series of tetranortriterpenoids, indicating a model with good predictive capability.

| Parameter | Value | Description |

|---|---|---|

| Cross-validated r² (q²) | 0.654 | Indicates the predictive power of the model. A value > 0.5 is considered good. |

| Conventional r² | 0.953 | Measures the correlation between the predicted and observed activities for the training set. |

| Steric Field Contribution | 0.915 | The proportion of activity variance explained by steric (shape and size) factors. |

Data sourced from ResearchGate. researchgate.net

Charged Partial Surface Area (CPSA) descriptors are a set of molecular parameters that combine information about a molecule's surface area with its partial atomic charges. researchgate.netnih.gov These descriptors are designed to capture features responsible for polar intermolecular interactions, which are often difficult to encode with other parameters. researchgate.netresearchgate.net

In the same QSAR study on tetranortriterpenoids, CPSA analysis was also performed. researchgate.net The study found that while a single model for all compounds was less effective than CoMFA, analyzing the compounds as distinct classes based on their geometry yielded much better results. researchgate.net This suggests that the geometric shape of the limonoid backbone significantly influences how polar interactions contribute to biological activity. This class-wise analysis using CPSA parameters resulted in models with good statistical correlation, effectively explaining the variation in antifeedant activity among different structural subgroups. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Synthesis and Evaluation of this compound Derivatives and Analogs

To further probe the SAR of this compound and develop compounds with enhanced properties, researchers have pursued the synthesis and biological evaluation of various derivatives and analogs. pageplace.de This involves both modifying the original natural product (semisynthesis) and building fragments of the complex structure from simpler starting materials.

Chemical modification of natural limonoids is a common strategy to create novel analogs. dntb.gov.ua this compound itself can be synthesized via the chemical modification of the more abundant neem limonoid, azadirachtin-B. researchgate.net This route provides access to this compound for further derivatization studies.

Semisynthetic approaches have been widely applied to related limonoids like azadirachtin (B1665905) and azadirone, providing valuable insights that can be extrapolated to this compound. For instance, numerous semisynthetic analogs of azadirone have been created to investigate the role of different functional groups. researchgate.net Similarly, semisynthetic analogues of azadirachtin have been prepared and evaluated for their biological activities, including their effects on malaria parasites. thegoodscentscompany.com These studies often involve reactions targeting specific hydroxyl groups, esters, or double bonds within the molecule to produce a library of related compounds.

The evaluation of synthesized derivatives is a critical step in establishing SAR. By comparing the biological activity of the parent compound to that of its analogs, researchers can deduce the functional importance of the modified position.

Studies on azadirachtin derivatives have shown that modifications can significantly alter biological efficacy. wikipedia.org For example, a study on Azadirachta excelsa isolated several new azadirachtin derivatives alongside this compound. researchgate.net When tested against the diamondback moth (Plutella xylostella), this compound and seven of these related derivatives all exhibited significant toxicity, with LD50 values ranging from 0.75 to 1.92 µg/g. researchgate.net This indicates that the core azadirachtin-type structure retains high insecticidal potency even with some peripheral modifications.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Class / Type | Source / Mention |

|---|---|---|

| This compound | Tetranortriterpenoid Limonoid | Primary subject of the article researchgate.netresearchgate.net |

| Azadirachtin | Tetranortriterpenoid Limonoid | Related compound, precursor for synthesis thegoodscentscompany.comwikipedia.org |

| Azadirone | Limonoid | Related compound used for SAR comparison researchgate.net |

| 3R-Acetoxy-1R-Hydroxythis compound | This compound Analog | Example of a specific bioactive derivative ontosight.ai |

| Azadirachtin-B | Tetranortriterpenoid Limonoid | Precursor for the synthesis of this compound researchgate.net |

Ecological and Environmental Dynamics of Azadirachtol

Environmental Fate and Dissipation in Terrestrial Ecosystems

The persistence of azadirachtin (B1665905) in soil is a critical factor in its environmental risk assessment. Generally, it exhibits low to moderate persistence in the soil environment. nih.gov

The degradation of azadirachtin in soil typically follows first-order kinetics. ucc.edu.gh Its half-life in soil can be as short as a few hours to a couple of days, which mitigates the risk to earthworms and other soil macro-organisms. frontiersin.org However, reported half-life values vary significantly depending on environmental conditions. For instance, one study reported a half-life of 1.8 days, while another found it to be 19.8 days at 25°C in a non-autoclaved soil. ucc.edu.ghchemijournal.com Temperature plays a significant role, with longer persistence at lower temperatures. cabidigitallibrary.org At 15°C, the half-life in non-autoclaved soil was reported to be 43.9 days. ucc.edu.gh

Field studies have shown that the dissipation of azadirachtin can be rapid. In a forest ecosystem in Ontario, Canada, the persistence of azadirachtin in terrestrial matrixes was between 3 to 6 days. chemijournal.com The application method and formulation can also influence its persistence. When applied as a soil amendment mixed with neem leaves, the half-life of azadirachtin A ranged from 12.19 to 42.26 days, depending on the concentration of the leaves. chemijournal.com

Interactive Data Table: Half-life of Azadirachtin in Soil Under Various Conditions

| Condition | Half-life (days) | Temperature (°C) | Reference |

|---|---|---|---|

| Non-autoclaved soil | 19.8 | 25 | ucc.edu.gh |

| Autoclaved soil | 31.5 | 25 | ucc.edu.gh |

| Non-autoclaved soil | 43.9 | 15 | ucc.edu.gh |

| Autoclaved soil | 91.2 | 15 | ucc.edu.gh |

| Soil amended with 50g neem leaves/kg | 28.6 - 42.3 | Not Specified | ucc.edu.gh |

| Soil amended with 100g neem leaves/kg | 12.19 - 22.29 | Not Specified | ucc.edu.ghchemijournal.com |

| General soil application | ~1-2 | Not Specified | frontiersin.org |

The degradation of azadirachtin in soil is significantly influenced by both abiotic and biotic factors. Microbial activity is a primary driver of its breakdown. cabidigitallibrary.org Studies comparing sterilized (autoclaved) and non-sterilized soil have demonstrated that degradation is faster in the presence of active microbial populations. ucc.edu.gh For example, at 25°C, the half-life was 19.8 days in non-autoclaved soil versus 31.5 days in autoclaved soil. ucc.edu.gh

Soil properties such as pH, organic matter content, and moisture also play a crucial role. dergipark.org.trresearchgate.net Azadirachtin is more stable in mildly acidic conditions (pH 4-6) and degrades more rapidly in alkaline environments. frontiersin.orgcabidigitallibrary.org The addition of organic amendments like animal manures can accelerate degradation, likely due to increased microbial biomass and activity. ucc.edu.ghcabidigitallibrary.org The type and amount of manure can affect the half-life of azadirachtin A in the soil. ucc.edu.gh Furthermore, soil enzymes, such as dehydrogenase and catalase, have shown increased activity following the application of azadirachtin, indicating a microbial response to the compound. dergipark.org.trresearchgate.net

Soil Degradation Kinetics and Half-life Studies

Environmental Fate and Dissipation in Aquatic Ecosystems

In aquatic environments, azadirachtin is generally considered non-persistent due to its susceptibility to hydrolysis and photodegradation.

The persistence of azadirachtin in the water column is highly dependent on pH and exposure to sunlight. chemijournal.com Hydrolysis is a key degradation pathway, with the rate increasing significantly at alkaline pH. nih.govchemijournal.com The half-life of azadirachtin A in water at pH 4 and 30°C was reported as 9.8 days. chemijournal.com In natural waters with varying pH levels, the half-life of azadirachtin A ranged from 10.2 hours at pH 8.0 to 256 hours at pH 6.2. chemijournal.com

Photodegradation is another major route of dissipation. Azadirachtin is highly sensitive to sunlight, which can rapidly break it down. researchgate.netresearchgate.net The half-life of azadirachtin A as a thin film under simulated sunlight was 3.98 days, and only 48 minutes under UV light. chemijournal.com In field trials on olives, the half-life of azadirachtin was a mere 0.8 days due to photodegradation. researchgate.netacs.org Formulations containing UV-absorbing substances can help to slow this process. chemijournal.com For instance, the use of lignin (B12514952) in formulations has been shown to provide extended protection against photodegradation. acs.org

Interactive Data Table: Half-life of Azadirachtin in Aquatic Systems

| System | pH | Half-life | Reference |

|---|---|---|---|

| Water | 4 | 9.8 days | chemijournal.com |

| Natural Water | 6.2 | 256 hours | chemijournal.com |

| Natural Water | 7.3 | 43.9 hours | chemijournal.com |

| Natural Water | 8.0 | 10.2 hours | chemijournal.com |

| Natural Water | 8.1 | 14.2 hours | chemijournal.com |

| Forest Pond | Not Specified | 8-13 days | chemijournal.com |

| Thin film (Sunlight) | Not Specified | 3.98 days | chemijournal.com |

| Thin film (UV light) | Not Specified | 48 minutes | chemijournal.com |

The behavior of azadirachtin in relation to sediments is an important aspect of its aquatic fate. While many organic insecticides are hydrophobic and tend to bind to sediments, specific data on the sorption coefficient (Kd) of azadirachtin is less abundant in readily available literature. epa.gov However, it is known that the bioavailability of insecticides in aquatic systems can be influenced by their association with sediments. epa.gov While a guideline water/sediment study for azadirachtin components was not available in one peer review, it was noted that in a forest pond study, persistence in sediment was 2 to 3 days. nih.govchemijournal.com The European Commission's Technical Guidance Document suggests that for moderately sorptive substances, the default half-life in soil is 300 days, but this is a general assumption and not specific to azadirachtin. ecetoc.org The bioavailability of azadirachtin can also be affected by factors like dissolved organic carbon and suspended sediment concentrations. epa.gov

Water Column Persistence and Photodegradation

Systemic Translocation and Persistence within Plant Systems

Azadirachtin can exhibit systemic properties, meaning it can be absorbed and translocated within plants, although this is dependent on several factors. growertalks.com It is considered a stomach poison for insects, requiring ingestion to be effective. growertalks.com

Following application, azadirachtin can be taken up by the root system and transported through the xylem to other parts of the plant, including shoots and needles. tandfonline.com One study on young spruce trees showed that after root application, peak concentrations of azadirachtin-A were found in the shoots and needles at 8 and 15 days, respectively. tandfonline.com It has also been shown to be absorbed systemically by the roots of bean and coconut plants. scielo.brscielo.br The translocation from the root system to the foliage can be rapid, with one study on aspen plants showing the compound in the stem and foliage within 3 hours of a soil application. scielo.brscielo.br

The persistence of azadirachtin within plant tissues varies. In the spruce tree study, the dissipation from the shoots was rapid compared to other parts of the tree. tandfonline.com The pH of the growing medium can affect its systemic activity, with less activity observed at a pH greater than 7.0. growertalks.com The low water solubility of azadirachtin (0.05 ppm) means that its distribution throughout the plant's vascular tissues can take time. growertalks.com Even so, after soil application, azadirachtin could still be detected in leaves after 50 days in one study. researchgate.net The effectiveness of neem formulations against root-knot nematodes was found to decline over time, though they still showed significant effects even after 16 weeks. reading.ac.uk

Root Uptake and Xylem/Phloem Transport

The systemic properties of Azadirachtol are evident following soil application, where it is absorbed by the plant's root system and transported throughout the vascular tissues. researchgate.netscirp.orgscispace.com Studies investigating the systemic effects of neem ingredients have demonstrated that when the substrate of bean plants (Phaseolus vulgaris) is treated with a formulation containing Azadirachtin and 3-tigloyl-azadirachtol, both compounds are taken up by the roots and translocated systemically. researchgate.netscirp.orgnih.gov

The translocation and persistence of these compounds are influenced by the composition of the substrate. nih.gov For instance, a slower decline of both 3-tigloyl-azadirachtol and Azadirachtin was observed in a pure culture substrate compared to a mixture of culture substrate and sand. nih.govresearchgate.net This suggests that soils with higher organic matter may affect the availability and degradation rate of the compound. researchgate.net

Detailed analysis of bean plants revealed that only a small fraction (0.3% to 8.1%) of the initially applied 3-tigloyl-azadirachtol is measured within the plant tissues, indicating a relatively low efficiency of uptake and translocation from the soil. nih.govd-nb.info Despite the similar dissipation trends of Azadirachtin and 3-tigloyl-azadirachtol in the soil, their translocation patterns within the plant differ. d-nb.info While Azadirachtin is translocated relatively quickly to all parts of the plant, 3-tigloyl-azadirachtol shows a different temporal distribution. It reaches peak concentrations in the roots and stems at a similar time as Azadirachtin but appears later in the leaves. d-nb.info This specific translocation behavior, potentially due to differences in their molecular structures, may contribute to a prolonged period of efficacy against phytophagous insects. d-nb.info

The distribution of residues also varies depending on the substrate. Higher concentrations of 3-tigloyl-azadirachtol were found in the roots and stems when a pure culture substrate was used, whereas higher residues were detected in the leaves when a sand mixture was used. researchgate.netnih.gov This upward, or acropetal, movement confirms that the compound is transported through the xylem. researchgate.net The potential for transport in the phloem has also been suggested by the effects on phloem-feeding insects. scispace.com

Table 1: Translocation and Residue Distribution of 3-Tigloyl-Azadirachtol in Bean Plants After Soil Application

| Plant Part | Observation | Substrate Influence |

| Roots | Uptake from soil confirmed. researchgate.netnih.gov Peak concentrations occur at a similar time to Azadirachtin. d-nb.info | Higher residues found when using pure culture substrate. nih.gov |

| Stems | Systemic translocation from roots confirmed. nih.gov Peak concentrations occur at a similar time to Azadirachtin. d-nb.info | Higher residues found when using pure culture substrate. nih.gov |

| Leaves | Acropetal transport to foliage confirmed. researchgate.netd-nb.info Peak concentrations are reached later than in roots and stems. d-nb.info | Higher residues found when using a culture substrate-sand mixture. nih.gov |

Foliar Absorption and Redistribution

While soil application has been a primary focus of research, neem-based products containing this compound are also applied as foliar sprays. scispace.com Systemic action following foliar application implies that the active ingredients are absorbed through the leaf surface and redistributed within the plant. scispace.com This movement allows the compound to reach pests that are not in direct contact with the spray. However, specific studies detailing the rates of foliar absorption and the precise patterns of redistribution for 3-tigloyl-azadirachtol are not as extensively documented as its root uptake. The systemic translocation observed after any application method is crucial for controlling insects that feed on various plant parts, including those that feed on phloem sap. scispace.com The oil-based nature of many foliar formulations can be susceptible to rapid degradation under high temperatures and UV light, which is a challenge that systemic uptake via soil or foliar application can help mitigate by protecting the compound within the plant tissues. scirp.org

Interactions with Non-Target Organisms in Ecological Systems

A key aspect of integrating any pesticide into management programs is its effect on non-target species, including beneficial predators and parasitoids. Soil application of neem formulations is considered a method that can reduce adverse effects on non-target organisms compared to broad-spectrum foliar sprays. researchgate.net

Research into the effects of a soil-applied formulation containing both Azadirachtin and 3-tigloyl-azadirachtol has provided specific insights into its interactions with predatory mites used in biological control. d-nb.info Studies showed no detrimental effects on the survival of the predatory mites Amblyseius cucumeris and Hypoaspis aculeifer. d-nb.info However, a significant reduction in the population development of H. aculeifer was observed. d-nb.info This indicates that while the formulation may be safe in terms of direct mortality to certain predators, it can have sublethal effects that impact their reproductive success, which is a critical factor for their effectiveness as biological control agents. Further systemic evaluation of the effects of this compound on a wider range of non-target organisms is considered necessary. mdpi.com

Table 2: Effects of Soil-Applied Neem Formulation Containing 3-Tigloyl-Azadirachtol on Non-Target Predatory Mites

| Non-Target Organism | Species | Finding |

| Predatory Mite | Amblyseius cucumeris | No detrimental effects on survival were recorded. d-nb.info |

| Predatory Mite | Hypoaspis aculeifer | No detrimental effects on survival were recorded, but a significant reduction in population development was noted. d-nb.info |

Advanced Research Methodologies and Future Directions in Azadirachtol Research

Omics Technologies in Mechanistic Elucidation

Modern biological research has been revolutionized by "omics" technologies, which allow for the large-scale study of biological molecules. In the context of Azadirachtol, these methodologies are critical for a deep understanding of its biosynthesis and its mode of action at a molecular level.

Gene Expression Profiling (Transcriptomics)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This powerful tool provides a snapshot of the genes that are actively being expressed at a given time. For this compound and related compounds, transcriptomics is primarily used to identify the genes and biosynthetic pathways responsible for their production in the neem tree. rsc.org

By comparing the transcriptomes of different tissues of the neem tree—such as the leaves, fruits, and roots—researchers can pinpoint genes that are highly expressed in tissues known to have high concentrations of limonoids. nih.gov For instance, studies have utilized next-generation sequencing to analyze the transcriptomes of neem adventitious roots and leaves, identifying thousands of differentially expressed unigenes. rsc.org This approach has successfully identified numerous transcripts that encode enzymes involved in the terpenoid biosynthesis pathway, which is the foundational pathway for producing compounds like this compound. rsc.org

Hybrid-sequencing approaches, which combine the strengths of different sequencing technologies, have been used to analyze multiple neem tissues. nih.govnih.gov This has led to the identification of specific candidate genes believed to be directly involved in the later, more complex steps of azadirachtin (B1665905) A biosynthesis. nih.govnih.gov Such research provides a genetic blueprint that is essential for understanding the synthesis of related molecules like this compound and for future efforts in metabolic engineering to increase production yields.

Table 1: Findings from Transcriptome Analysis of Azadirachta indica Tissues

| Finding | Significance for this compound Research |

| Identification of 112 transcripts for terpenoid biosynthesis enzymes. rsc.org | Provides a pool of candidate genes for the foundational steps of this compound synthesis. |

| Isolation of 219 and 397 up-regulated differentially expressed genes (DEGs) in fruit and leaf tissues, respectively. researchgate.net | Narrows the search for genes involved in the final, specific steps of limonoid biosynthesis, as these tissues are rich in the target compounds. |

| Selection of 22 final candidate DEGs for the azadirachtin A pathway. nih.govnih.gov | Offers specific genetic targets for functional analysis to confirm their role in producing complex limonoids, including potentially this compound. |

Proteomics and Metabolomics in Response to this compound

Proteomics is the large-scale study of proteins, while metabolomics is the study of the complete set of small-molecule metabolites within a cell, tissue, or organism. frontiersin.orgnih.gov Together, these disciplines provide a functional readout of cellular activity and biochemical status, connecting the genetic information (transcriptome) to the phenotype. frontiersin.org They are instrumental in elucidating the physiological response of an organism, such as an insect pest, to a bioactive compound like this compound. dntb.gov.ua

When an insect is exposed to a neem-derived insecticide, its internal biochemistry is significantly altered. Proteomics can identify changes in the abundance of specific proteins, such as enzymes involved in detoxification or proteins related to growth and development, which are known targets of azadirachtin-like molecules. mdpi.com Metabolomics complements this by quantifying changes in metabolites, revealing disruptions in critical biochemical pathways like energy metabolism or hormone production. mdpi.com

While research may often focus on the more abundant Azadirachtin, the methodologies are directly applicable to understanding this compound's specific impact. By integrating proteomic and metabolomic data, scientists can construct detailed metabolic network maps that illustrate how a compound like this compound exerts its effects, from the initial molecular interaction to the ultimate physiological outcome. dntb.gov.uamdpi.com This integrated "omics" approach is crucial for discovering the precise mechanisms of action and identifying potential biomarkers of exposure or susceptibility. nih.govrevespcardiol.org

Nanotechnology and Advanced Formulation Research for Enhanced Stability and Delivery

A significant challenge in the widespread use of botanical pesticides like this compound is their inherent instability when exposed to environmental factors such as UV radiation and varying pH, as well as their often low solubility in water. frontiersin.orgtandfonline.com Nanotechnology and advanced formulation research offer promising solutions to overcome these limitations. frontiersin.org

The primary goal of these technologies is to encapsulate the active molecule within a protective carrier system. This can be achieved through various methods:

Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, where the droplet size is on the nanoscale. Encapsulating this compound in nanoemulsions can enhance its solubility, protect it from premature degradation, and improve its uptake by the target pest.

Microencapsulation: This process involves coating small particles or droplets of the active ingredient with a polymer shell. This shell can be designed to release the this compound in a controlled manner, extending its period of activity in the field and protecting it from UV light. tandfonline.com

Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can serve as carriers for this compound, offering high stability and the potential for targeted delivery to specific sites within the pest.

These advanced formulations aim to improve the shelf-life and field persistence of this compound-based products, ensuring that the active ingredient is delivered effectively to the target pest while maintaining its low risk profile for non-target organisms. frontiersin.orgresearchgate.net

Integrated Pest Management (IPM) Strategies Incorporating this compound

Integrated Pest Management (IPM) is a sustainable and ecosystem-based approach to managing pests that combines multiple strategies to minimize economic, health, and environmental risks. fao.orgepa.gov Instead of relying on a single tactic, IPM integrates biological, cultural, physical, and chemical control methods in a way that discourages the development of pest populations. fao.orgcropnuts.com

Botanical insecticides derived from neem, containing a complex of limonoids such as this compound and Azadirachtin, are highly valuable components of IPM programs. frontiersin.org This is due to several key characteristics:

Multiple Modes of Action: These compounds act as antifeedants, growth regulators, and repellents, which helps to manage the development of pesticide resistance. frontiersin.orgresearchgate.net

Selectivity: They generally have low toxicity to beneficial organisms, including predators, parasitoids, and pollinators, which are crucial for natural pest control. frontiersin.orgresearchgate.net

Compatibility: They can be used in conjunction with other control methods, including biological control agents and even targeted applications of synthetic pesticides. nih.gov

In an IPM framework, an this compound-containing product would not be used as a standalone solution but as part of a larger strategy. For example, it could be applied when pest monitoring indicates that populations are approaching an economic threshold, but before they cause significant damage, thereby preserving natural enemy populations and reducing the need for broad-spectrum chemical sprays. epa.gov

Table 2: Role of this compound-Containing Products in an IPM Framework

| IPM Tactic | How this compound Products Contribute |

| Biological Control | Preserves populations of natural predators and parasitoids due to low toxicity, supporting ecosystem-based pest suppression. frontiersin.org |

| Chemical Control | Serves as a "reduced-risk" or "soft" chemical option, used judiciously to control pests while minimizing environmental impact and resistance development. fao.orgnih.gov |

| Cultural Control | While not a direct cultural control, its use supports the overall goal of creating a healthy agro-ecosystem that is less favorable to pests. cropnuts.com |

| Resistance Management | The complex mixture of active compounds and multiple modes of action (antifeedant, growth disruption) makes it difficult for pests to develop resistance compared to single-target-site pesticides. frontiersin.org |

Challenges and Opportunities in this compound Research

Despite its potential, the journey of this compound from a natural compound to a globally utilized biopesticide is fraught with challenges that also present significant research opportunities.

The primary challenges include:

Low Natural Abundance: this compound, like other complex limonoids, is present in relatively low concentrations in the neem tree, making extraction a costly and sometimes inefficient process. nih.gov

Structural Complexity: The intricate molecular architecture of this compound makes its complete chemical synthesis extremely difficult, lengthy, and commercially unviable. nih.gov

Instability: As previously mentioned, the compound's susceptibility to environmental degradation can limit its effectiveness in the field without advanced formulation. frontiersin.orgtandfonline.com

Slower Action: Compared to many synthetic nerve-agent pesticides, the growth-regulating and antifeedant effects of limonoids can be slower, which may not meet the expectations of all end-users.

These challenges, however, create a fertile ground for innovation and research. The key opportunities lie in:

Biotechnological Production: Using the insights gained from transcriptomics and proteomics, there is a major opportunity to use synthetic biology and metabolic engineering approaches to produce this compound in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction. nih.govjournaljocamr.com

Advanced Formulations: Continued research into nanotechnology and encapsulation can lead to novel products with enhanced stability, controlled-release profiles, and improved efficacy, making this compound more competitive with conventional pesticides. frontiersin.orgtandfonline.com

Mechanistic Discovery: Further elucidation of this compound's specific molecular targets and its synergistic effects with other neem limonoids can inform the development of more potent and targeted biopesticides.

Expanding Applications: Research into its efficacy against a broader range of pests and its potential use in new contexts, such as in veterinary medicine or as an antifungal agent, could open up new markets and applications. journaljocamr.com

Table 3: Summary of Challenges and Opportunities in this compound Research

| Challenge | Corresponding Research Opportunity |

| Low yield from natural extraction. nih.gov | Development of biotechnological production platforms (e.g., yeast fermentation, plant cell cultures) informed by genomic data. journaljocamr.com |

| Complex chemical structure hindering synthesis. nih.gov | Focus on semi-synthesis of potent analogues or using biotechnology for complete biosynthesis. |

| Environmental instability (UV, pH). frontiersin.org | Design and optimization of nano-formulations (e.g., nanoemulsions, microcapsules) for enhanced stability and controlled release. tandfonline.com |

| Slower mode of action compared to synthetics. | Educating end-users on its preventative and growth-regulating benefits within an IPM context; researching synergistic combinations to increase speed of action. |

Q & A

Q. What standardized analytical methods are used to quantify azadirachtin in plant tissues, and how do they ensure reproducibility?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying azadirachtin, validated by its application in regulatory frameworks (e.g., Thailand’s requirement of ≥0.1% azadirachtin in neem formulations) . Ultrahigh Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) coupled with Selected Reaction Monitoring (SRM) enhances sensitivity and specificity, enabling precise detection in complex matrices like neem seeds and callus cultures . Method validation includes calibration curves, spike-recovery tests, and inter-laboratory reproducibility checks to minimize variability.

Q. How do environmental and geographical factors influence azadirachtin content in neem seeds?

Azadirachtin levels vary significantly across regions due to differences in soil composition, rainfall, and temperature. Two-way ANOVA and Tukey’s HSD tests are applied to isolate regional effects, while Principal Component Analysis (PCA) correlates meteorological data (e.g., humidity, UV exposure) with biosynthetic activity . For instance, studies show that arid regions with higher sunlight exposure may reduce azadirachtin accumulation due to photodegradation, necessitating controlled drying protocols post-harvest .

Q. What statistical approaches are critical for evaluating azadirachtin’s bioefficacy in pest control experiments?

Abbott’s formula (corrected for natural mortality) and Henderson-Tilton modifications are used to calculate percent mortality in bioassays. Two-factor ANOVA evaluates interactions between azadirachtin concentrations and environmental variables (e.g., temperature, pest life stage) . For example, studies on Plutella xylostella combine dose-response assays with hemocyte phagocytosis rates to quantify immune suppression, requiring non-linear regression models like probit analysis .

Advanced Research Questions

Q. How can in vitro culture systems be optimized for sustainable azadirachtin production?

Redifferentiated callus cultures from immature zygotic embryos yield higher azadirachtin (up to 2.33 mg/g dry weight) compared to dedifferentiated lines. Optimization involves elicitors like NaCl, which upregulate biosynthetic genes (e.g., cytochrome P450s) identified via Weighted Gene Co-expression Network Analysis (WGCNA) . Plackett-Burman experimental designs screen nutrient media components (e.g., sucrose, auxins) to maximize hairy root biomass and azadirachtin yields, achieving 68% improvement over baseline conditions .

Q. What strategies resolve contradictions in reported azadirachtin bioactivity across studies?

Discrepancies often arise from extraction methods (e.g., solvent polarity affecting compound purity) or pest species-specific metabolic resistance. Meta-analyses using LC-MS/MS to standardize azadirachtin quantification across studies are recommended . For photodegradation-related inconsistencies, UV-stability assays with stabilizers (e.g., antioxidants) and dipole moment analyses of degradation products clarify environmental persistence .

Q. How can proteomic and transcriptomic data elucidate azadirachtin biosynthesis pathways?

Multi-omics integration identifies candidate genes (e.g., terpenoid backbone synthases) and proteins (e.g., methyltransferases) linked to azadirachtin production. Differential expression analysis under stress conditions (e.g., NaCl elicitation) pinpoints regulatory hubs, validated via CRISPR knockouts in neem cell lines . Pathway mapping tools like KEGG and GO term enrichment further annotate biosynthetic clusters .

Q. What methodologies address challenges in azadirachtin’s large-scale analytical reproducibility?

Countercurrent Chromatography (CCC) and vacuum liquid chromatography improve purity (>95%) for reference standards, critical for cross-study comparisons . Inter-laboratory validation via round-robin testing ensures HPLC-MS protocols adhere to ISO guidelines, with calibration against certified materials (e.g., PhytoLab’s Azadirachtin Phyproof®) .

Methodological Considerations for Data Interpretation

- Contradiction Mitigation : Use mixed-effects models to account for nested variables (e.g., regional climate nested within extraction protocols) .

- Photostability Testing : Accelerated UV degradation assays (e.g., 16-hour exposure for 50% degradation threshold) inform formulation stabilizers .

- Meta-Analysis Frameworks : PRISMA guidelines ensure systematic reviews of azadirachtin bioactivity data, reducing selection bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.